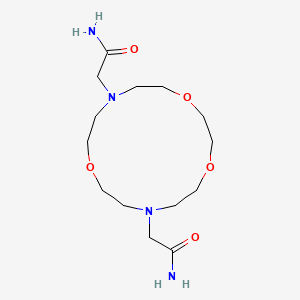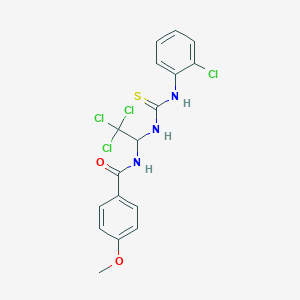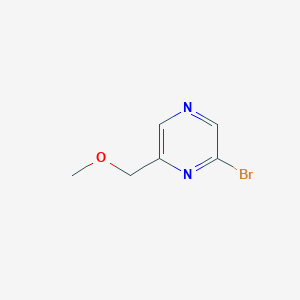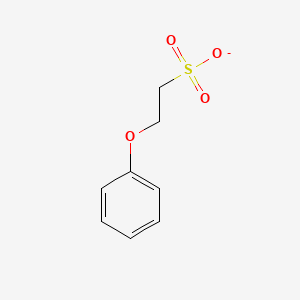
2,4-Dinitro-1-(2-nitrophenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitro-1-(2-nitrophenoxy)benzene is an organic compound with the molecular formula C12H7N3O7. This compound is characterized by the presence of three nitro groups attached to a benzene ring, making it a highly nitrated aromatic compound. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2,4-Dinitro-1-(2-nitrophenoxy)benzene typically involves nitration reactions. One common method is the nitration of 2-nitrophenol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired positions on the benzene ring. Industrial production methods may involve similar nitration processes but on a larger scale, with additional purification steps to obtain the desired product.
Analyse Des Réactions Chimiques
2,4-Dinitro-1-(2-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions, leading to the formation of more highly oxidized products.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The nitro groups on the benzene ring can be substituted by other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as hydroxide ions or amines.
Applications De Recherche Scientifique
2,4-Dinitro-1-(2-nitrophenoxy)benzene has several scientific research applications:
Biology: The compound’s nitro groups can be reduced to amino groups, which are useful in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dinitro-1-(2-nitrophenoxy)benzene involves its ability to undergo various chemical transformations due to the presence of nitro groups. These transformations can lead to the formation of reactive intermediates that interact with molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
2,4-Dinitro-1-(2-nitrophenoxy)benzene can be compared with other similar compounds such as:
2,4-Dinitrophenol: Both compounds contain nitro groups, but 2,4-Dinitrophenol has a simpler structure with only two nitro groups.
2,4-Dinitro-1-(4-nitrophenoxy)benzene: This compound is similar in structure but has the nitro group positioned differently on the benzene ring.
1,3-Bis-(4-nitrophenoxy)benzene: This compound contains two nitrophenoxy groups attached to a benzene ring, making it structurally more complex.
Each of these compounds has unique properties and applications, with this compound being distinguished by its specific arrangement of nitro groups and its reactivity in various chemical reactions.
Propriétés
Numéro CAS |
2363-39-5 |
|---|---|
Formule moléculaire |
C12H7N3O7 |
Poids moléculaire |
305.20 g/mol |
Nom IUPAC |
2,4-dinitro-1-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H7N3O7/c16-13(17)8-5-6-12(10(7-8)15(20)21)22-11-4-2-1-3-9(11)14(18)19/h1-7H |
Clé InChI |
ZFPQCDUWZQROIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11711884.png)
![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11711888.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11711892.png)





![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11711932.png)
![N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11711936.png)
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)

